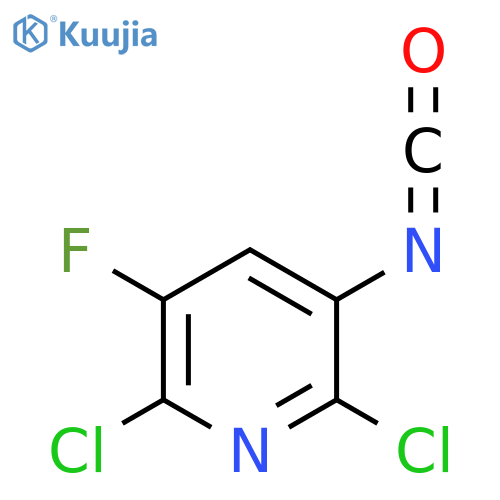Cas no 2649013-98-7 (2,6-Dichloro-3-fluoro-5-isocyanatopyridine)
2,6-ジクロロ-3-フルオロ-5-イソシアナトピリジンは、高反応性のイソシアネート基を有するハロゲン化ピリジン誘導体です。この化合物は、医農薬中間体や機能性材料の合成において重要なビルディングブロックとして活用されます。特に、2,6位の塩素原子と3位のフッ素原子が電子求引性を示すため、求核置換反応やクロスカップリング反応に適した特性を有しています。5位のイソシアネート基はアミン類との反応性が高く、ウレア結合形成を効率的に進行させます。これらの特徴から、精密有機合成における多段階反応の鍵中間体としての利用価値が高い化合物です。

2649013-98-7 structure
商品名:2,6-Dichloro-3-fluoro-5-isocyanatopyridine
2,6-Dichloro-3-fluoro-5-isocyanatopyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1592438
- 2649013-98-7
- 2,6-dichloro-3-fluoro-5-isocyanatopyridine
- 2,6-Dichloro-3-fluoro-5-isocyanatopyridine
-
- インチ: 1S/C6HCl2FN2O/c7-5-3(9)1-4(10-2-12)6(8)11-5/h1H
- InChIKey: PMEBFUUKZPPHHF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=C(N=1)Cl)F)N=C=O
計算された属性
- せいみつぶんしりょう: 205.9449962g/mol
- どういたいしつりょう: 205.9449962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,6-Dichloro-3-fluoro-5-isocyanatopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1592438-2.5g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 2.5g |
$2240.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-5.0g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 5g |
$3313.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-0.5g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 0.5g |
$1097.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-10.0g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 10g |
$4914.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-0.05g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 0.05g |
$959.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-100mg |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 100mg |
$1005.0 | 2023-09-23 | ||
| Enamine | EN300-1592438-50mg |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 50mg |
$959.0 | 2023-09-23 | ||
| Enamine | EN300-1592438-500mg |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 500mg |
$1097.0 | 2023-09-23 | ||
| Enamine | EN300-1592438-0.1g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 0.1g |
$1005.0 | 2023-06-04 | ||
| Enamine | EN300-1592438-1.0g |
2,6-dichloro-3-fluoro-5-isocyanatopyridine |
2649013-98-7 | 1g |
$1142.0 | 2023-06-04 |
2,6-Dichloro-3-fluoro-5-isocyanatopyridine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
2649013-98-7 (2,6-Dichloro-3-fluoro-5-isocyanatopyridine) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
